3-bromo-2-fluoro-N-methylbenzamide
Description
Significance of Halogenated Benzamide (B126) Scaffolds in Synthetic Chemistry
Halogenated benzamides are highly valued as versatile intermediates in organic synthesis. The carbon-halogen bond is a key functional group that serves as a handle for a wide array of chemical transformations. rsc.org These compounds are frequently employed in cross-coupling reactions, such as those catalyzed by palladium, to form new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgresearchgate.net This reactivity allows for the construction of complex molecular architectures from relatively simple, halogenated starting materials.
The amide group itself can act as a directing group in transition-metal-catalyzed C-H activation and functionalization, although its weak coordinating properties can present challenges. rsc.orgacs.org The presence of halogens on the aromatic ring can further modulate this reactivity, providing chemists with precise control over reaction regioselectivity. rsc.org Consequently, halogenated benzamides are crucial building blocks for synthesizing natural products, pharmaceuticals, and agrochemicals. rsc.org
Overview of Fluorinated and Brominated Benzamide Derivatives
The incorporation of fluorine and bromine atoms into benzamide structures imparts distinct and advantageous properties. Fluorine, with its high electronegativity and small size, can significantly alter a molecule's conformation, metabolic stability, and binding affinity to biological targets. mdpi.com The synthesis of fluorinated benzamides is a major focus in medicinal chemistry, with numerous methods developed for their preparation, including amide-coupling reactions and Suzuki reactions. mdpi.com
Brominated benzamides are particularly useful for their role in cross-coupling reactions, where the carbon-bromine bond is readily activated by transition metal catalysts. beilstein-journals.org This makes them excellent precursors for introducing a variety of functional groups onto the aromatic ring. beilstein-journals.org Research has demonstrated the synthesis of novel benzamide derivatives bearing bromine or fluorine, which can be further functionalized through nucleophilic aromatic substitution or cross-coupling reactions. beilstein-journals.orgdtu.dk The interplay between the fluorine and bromine substituents in di-halogenated benzamides can lead to unique reactivity and the potential for selective, stepwise functionalization.
Contextualization of 3-Bromo-2-fluoro-N-methylbenzamide within Contemporary Organic Synthesis
This compound is a specific example of a di-halogenated benzamide that holds potential as a synthetic intermediate. Its structure combines the features of both a fluorinated and a brominated aromatic ring, making it a potentially valuable building block for the synthesis of more complex molecules. While specific research literature on this compound is not extensive, its chemical properties can be inferred from its structure and comparison with related isomers.
The properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C8H7BrFNO |
| Molecular Weight | 232.05 g/mol |
| CAS Number | 1231891-88-5 |
Data sourced from PubChem and other chemical suppliers. nih.govbldpharm.com
The related isomer, 4-bromo-2-fluoro-N-methylbenzamide, is well-documented as a key intermediate in the synthesis of various pharmaceutical compounds, including androgen-receptor antagonists. chemimpex.comchemicalbook.com The unique combination of bromine and fluorine substituents in these molecules enhances their reactivity and makes them attractive for creating bioactive compounds, particularly in oncology and neurology research. chemimpex.comchemimpex.com The presence of the N-methylamide group is also a common feature in many biologically active molecules.
Given the synthetic utility of its isomers, this compound is positioned within contemporary organic synthesis as a potential precursor for novel chemical entities. Its structure allows for selective reactions, where the bromine atom can be targeted for cross-coupling reactions while the fluorine atom modulates the electronic properties of the ring and can influence intermolecular interactions.
Properties
IUPAC Name |
3-bromo-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXAOHLIEYXXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Routes to 3 Bromo 2 Fluoro N Methylbenzamide
Direct Synthesis Approaches for 3-Bromo-2-fluoro-N-methylbenzamide
Direct synthesis focuses on the final amide bond-forming step, starting from the corresponding carboxylic acid.
The most common route to N-methylbenzamides is the direct amidation of the corresponding benzoic acid. This involves activating the carboxylic acid group of 3-bromo-2-fluorobenzoic acid to facilitate nucleophilic attack by methylamine (B109427).
A standard method for amide synthesis involves the use of a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In this process, EDC activates the carboxylic acid of 3-bromo-2-fluorobenzoic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by methylamine. A tertiary amine base, typically triethylamine (B128534) (TEA), is added to the reaction mixture to neutralize the hydrochloric acid that is often present as a salt with the amine or generated during the reaction, driving the equilibrium towards product formation.
Reaction Scheme: 3-bromo-2-fluorobenzoic acid + Methylamine --(EDC, Triethylamine)--> this compound
| Reagent/Component | Role |
| 3-Bromo-2-fluorobenzoic acid | Starting material |
| Methylamine | Nucleophile |
| EDC (Carbodiimide) | Coupling Agent |
| Triethylamine (Base) | Acid Scavenger |
To improve reaction efficiency and minimize side reactions, particularly racemization in chiral substrates, the carbodiimide coupling is often enhanced with an additive like 1-Hydroxybenzotriazole (HOBt). EDCI (the same chemical as EDC) reacts with HOBt to form an activated ester intermediate. This intermediate is more stable than the O-acylisourea but still highly reactive towards amines. This method generally provides higher yields and cleaner products. A hindered base such as N,N-Diisopropylethylamine (DIPEA) is preferred as it is less nucleophilic than triethylamine and less likely to cause side reactions. This combination is a robust and widely used protocol for amide bond formation.
Reaction Scheme: 3-bromo-2-fluorobenzoic acid + Methylamine --(EDCI, HOBt, DIPEA)--> this compound
| Reagent/Component | Role |
| 3-Bromo-2-fluorobenzoic acid | Starting material |
| Methylamine hydrochloride | Nucleophile source |
| EDCI (Carbodiimide) | Primary Coupling Agent |
| HOBt (Additive) | Suppresses side reactions |
| DIPEA (Base) | Non-nucleophilic base |
A classic and highly effective two-step approach involves converting the carboxylic acid into a more reactive acyl chloride. 3-bromo-2-fluorobenzoic acid can be treated with a reagent like oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to form the intermediate 3-bromo-2-fluorobenzoyl chloride. This acyl chloride is then reacted directly with methylamine to yield the final amide. This method is often high-yielding but requires handling of moisture-sensitive reagents. A similar procedure has been documented for the synthesis of the related compound 4-bromo-3-fluoro-N-methoxy-N-methylbenzamide. google.com
Reaction Scheme:
3-bromo-2-fluorobenzoic acid + Oxalyl Chloride --(cat. DMF)--> 3-bromo-2-fluorobenzoyl chloride
3-bromo-2-fluorobenzoyl chloride + Methylamine --> this compound
| Step | Reagent/Component | Role |
| 1 | 3-Bromo-2-fluorobenzoic acid | Starting material |
| 1 | Oxalyl Chloride | Chlorinating Agent |
| 1 | DMF (catalyst) | Forms Vilsmeier reagent |
| 2 | 3-bromo-2-fluorobenzoyl chloride | Reactive Intermediate |
| 2 | Methylamine | Nucleophile |
For challenging amide couplings, more powerful activating agents such as phosphonium (B103445) salts are used. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is one such reagent. The synthesis of the isomeric 4-bromo-2-fluoro-N-methylbenzamide has been successfully achieved using BOP. chemicalbook.com The reaction proceeds by mixing the carboxylic acid (4-bromo-2-fluorobenzoic acid), methylamine hydrochloride, BOP, and a base like diisopropylethylamine in a solvent such as dichloromethane. chemicalbook.com The mixture is stirred at room temperature, and the product is isolated after aqueous workup and purification, often achieving a quantitative yield. chemicalbook.com This methodology is directly applicable to the synthesis of the 3-bromo isomer.
| Reagent/Component | Role | Example Conditions (for 4-bromo isomer) chemicalbook.com |
| 4-Bromo-2-fluorobenzoic acid | Starting material | 1.0 equivalent |
| Methylamine hydrochloride | Nucleophile source | 1.1 equivalents |
| BOP reagent | Coupling Agent | 1.1 equivalents |
| Diisopropylethylamine | Base | 3.3 equivalents |
| Dichloromethane | Solvent | 0.20 mol/L concentration |
| Temperature | Reaction Condition | 20 °C |
| Time | Reaction Condition | 2 hours |
Amidation Reactions of Halogenated Benzoic Acids
Precursor Synthesis Strategies for Benzamides
The primary precursor for the syntheses described above is 3-bromo-2-fluorobenzoic acid. nih.gov The accessibility of this starting material is crucial. It is listed as a commercially available compound from various chemical suppliers. nih.govbldpharm.com
Halogenation of Precursors: Selective bromination and fluorination of an appropriate benzoic acid or toluene (B28343) derivative.
Functional Group Interconversion: For instance, oxidation of a corresponding benzyl (B1604629) alcohol or aldehyde, or hydrolysis of a nitrile.
A more modern approach involves late-stage functionalization. For example, research has demonstrated the feasibility of direct C-H bromination of a benzamide (B126) derivative, such as converting 2-fluoro-N-methyl-N-phenylbenzamide into its brominated counterpart using N-Bromosuccinimide (NBS) and a palladium catalyst. nih.gov This highlights a strategy where the benzamide core is constructed first, followed by the introduction of the bromo substituent.
Bromination of Benzamide Derivatives
The introduction of a bromine atom at the C3 position of a 2-fluoro-N-methylbenzamide precursor is a key synthetic strategy. While direct bromination of 2-fluoro-N-methylbenzamide is not extensively detailed in the provided literature, analogous bromination reactions on complex benzamide derivatives offer insight into potential methodologies. For instance, a patented method describes the bromination of a related m-diamide compound, 2-fluoro-3-(N-methylbenzamide)-N-[2-(trifluoromethyl)-4-(heptafluoroisopropyl)phenyl]benzamide. oakwoodchemical.com This reaction utilizes sodium bromide in the presence of an oxidant like sodium chlorate (B79027) to achieve high yields of the brominated product. oakwoodchemical.com
Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent, which is a common reagent for electrophilic aromatic substitution on activated or neutral aromatic rings. oakwoodchemical.com The reaction conditions for such brominations are critical and are often tailored to the specific substrate to control regioselectivity and maximize yield.
| Reactants | Reagents | Solvent | Conditions | Product | Yield |
| 2-fluoro-3-(N-methylbenzamide)-N-[2-(trifluoromethyl)-4-(heptafluoroisopropyl)phenyl]benzamide | Sodium bromide, Sodium chlorate, Sodium hydroxide | Dichloromethane, Water | 40°C, 2 hours | 5-bromo-2-fluoro-3-(N-methylbenzamide)-N-[2-(trifluoromethyl)-4-(heptafluoroisopropyl)phenyl]benzamide | 99.5% |
Synthesis of N-Methylbenzamide Scaffolds
The formation of the N-methylamide functional group is a cornerstone of synthesizing the target molecule from a benzoic acid precursor, such as 3-bromo-2-fluorobenzoic acid. nih.gov Numerous methods exist for this transformation, ranging from classical approaches to modern catalytic systems.
Photoredox Catalysis Approaches
Visible-light photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. bldpharm.com This methodology can be applied to the synthesis of N-methylbenzamides through the coupling of an appropriate nitrogen source with a carboxylic acid derivative or an aryl halide. For example, photoredox catalysis can facilitate the coupling of amides with alcohols to form N-alkylated products. bldpharm.com Dual catalysis systems, combining a photocatalyst with a transition metal like nickel, have demonstrated high selectivity for the N-methylation and arylation of amines, representing a viable, albeit indirect, route to the N-methylbenzamide scaffold. google.com These methods are attractive due to their use of light as a traceless reagent and their ability to generate reactive radical intermediates under gentle conditions. aobchem.com
Acid Chloride Mediated Amination
A traditional and robust method for amide bond formation is the reaction of an amine with a reactive carboxylic acid derivative, such as an acyl chloride. luxembourg-bio.comechemi.com In the context of this compound synthesis, this would involve the conversion of 3-bromo-2-fluorobenzoic acid to its corresponding acyl chloride, 3-bromo-2-fluorobenzoyl chloride . This is typically achieved using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction of the acyl chloride with methylamine, often in the presence of a base to neutralize the HCl byproduct, yields the desired N-methylbenzamide. echemi.com A similar synthesis has been described for the 4-bromo isomer, where 4-bromo-2-fluorobenzoyl chloride is treated with methylamine. acs.org
General Reaction Scheme:
Acid Chlorination: 3-bromo-2-fluorobenzoic acid + SOCl₂ → 3-bromo-2-fluorobenzoyl chloride
Amination: 3-bromo-2-fluorobenzoyl chloride + CH₃NH₂ → this compound + HCl
Direct Amidation Methods
Direct amidation methods circumvent the need to pre-activate the carboxylic acid as an acyl chloride. These methods rely on coupling agents that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. nih.gov Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. luxembourg-bio.comacs.org Boron-based reagents, such as B(OCH₂CF₃)₃, have also been developed for efficient direct amidation under mild conditions. core.ac.uk For the analogous synthesis of 4-bromo-2-fluoro-N-methylbenzamide, a procedure using EDCI, HOBt, and a base in DMF has been reported, affording the product in good yield. acs.org
| Carboxylic Acid | Amine | Coupling Agents | Base | Solvent | Product |
| 4-bromo-2-fluorobenzoic acid | Methylamine | EDCI, HOBt | N,N-diisopropylethylamine | DMF | 4-bromo-2-fluoro-N-methylbenzamide |
| 4-bromo-2-fluorobenzoic acid | Methylamine hydrochloride | BOP reagent | Diisopropylethylamine | Dichloromethane | 4-bromo-2-fluoro-N-methylbenzamide |
Weinreb Amide Synthesis Pathways
The Weinreb amide, an N-methoxy-N-methylamide, is a versatile intermediate in organic synthesis, primarily used for the preparation of ketones. sioc-journal.cnchemicalbook.com The synthesis of a Weinreb amide involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. nih.gov This pathway is relevant as it employs standard amidation conditions that can be adapted for the synthesis of other amides. The compound 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide , a Weinreb amide derivative, is known, indicating that 3-bromo-2-fluorobenzoic acid can be effectively coupled using this methodology. aobchem.com The conversion of a carboxylic acid to a Weinreb amide can be achieved using various coupling reagents, including those used in direct amidation, such as PPh₃/I₂. nih.gov
Carbonyl-Di-(1,2,4-triazole) (CDT) Mediated Amidation
1,1'-Carbonyl-di-(1,2,4-triazole) (CDT) is a reagent used to activate carboxylic acids for amide bond formation. oakwoodchemical.com It reacts with a carboxylic acid to form a highly reactive acyl triazolide intermediate. This intermediate then readily reacts with an amine, such as methylamine, to produce the corresponding amide. CDT is analogous to the more common activating agent, carbonyldiimidazole (CDI). This method offers a pathway for peptide synthesis and the preparation of various amides under relatively mild conditions. The synthesis involves the reaction of the carboxylic acid with CDT, followed by the addition of the amine to the activated intermediate. oakwoodchemical.com
Synthesis of Halogenated Benzoic Acid Precursors
The synthesis of the target compound, this compound, relies on the availability of appropriately substituted precursors, primarily halogenated benzoic acids. The creation of these precursors is a critical step that often involves the oxidation of substituted toluenes.
Oxidation of Fluoronitrotoluenes
A common route to fluorinated benzoic acids involves the oxidation of a methyl group on a fluoronitrotoluene ring. This transformation is a key step in preparing intermediates for various pharmaceutical and chemical applications. guidechem.com The process typically involves a nitration step followed by oxidation. For instance, the synthesis of 2-fluoro-3-nitrobenzoic acid can start from o-methylphenol, which undergoes nitration to form 2-methyl-6-nitrophenol. Subsequent steps include hydroxyl chlorination and a fluorination reaction to produce 2-fluoro-3-nitrotoluene (B1317587). wipo.int The final step is the oxidation of the methyl group. wipo.int
Various oxidizing agents can be employed for this conversion, with the choice of reagent affecting reaction conditions and yield. For example, 2-fluoro-3-nitrotoluene can be oxidized to 2-fluoro-3-nitrobenzoic acid in high yield using sodium dichromate in an isopropanol-water mixture. chemicalbook.com Similarly, 2-fluoro-4-nitrotoluene (B45272) can be oxidized using potassium permanganate (B83412) (KMnO₄) or a combination of chromium trioxide and periodic acid to yield 2-fluoro-4-nitrobenzoic acid. chemicalbook.comresearchgate.net
| Starting Material | Oxidizing Agent(s) | Solvent/Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2-Fluoro-3-nitrotoluene | Sodium dichromate | Isopropanol/Water, 25°C, 3h | 2-Fluoro-3-nitrobenzoic acid | 96% | chemicalbook.com |
| 2-Fluoro-4-nitrotoluene | Potassium permanganate (KMnO₄) | 1N NaOH, Tetrabutylammonium bromide, 95°C | 2-Fluoro-4-nitrobenzoic acid | 73.7% | chemicalbook.com |
| 2-Fluoro-4-nitrotoluene | Chromium trioxide, Periodic acid | Acetonitrile, 1h | 2-Fluoro-4-nitrobenzoic acid | 81% | chemicalbook.com |
Advanced Synthetic Techniques for Analogues
The structural motif of this compound is found in a range of complex molecules. Advanced synthetic methods have been developed to generate analogues with unique properties, such as axial chirality or novel heterocyclic cores.
Enantioselective Catalytic Bromination for Atropisomeric Benzamides
Atropisomerism, a type of axial chirality arising from hindered rotation around a single bond, is an increasingly important feature in medicinal chemistry. datapdf.com Enantioselective synthesis of atropisomeric benzamides can be achieved through catalytic electrophilic aromatic bromination. nih.govnih.gov This method utilizes a simple tetrapeptide-based catalyst that acts as a Brønsted base to control the stereochemical outcome of the bromination of tertiary benzamide substrates. nih.govacs.org
The reaction provides access to enantioenriched di- and tribrominated benzamides, which are configurationally stable due to the high barrier to racemization after ortho-functionalization. nih.govmdpi.com Mechanistic studies suggest that the catalyst forms a specific complex with the substrate, and the initial catalytic bromination is likely the regioselective and stereochemistry-determining step. nih.govacs.org The resulting brominated atropisomers can be further functionalized, for example, through regioselective metal-halogen exchange, enhancing their synthetic utility. nih.gov
| Substrate | Brominating Agent | Catalyst Loading | Enantiomeric Ratio (er) | Isolated Yield | Source |
|---|---|---|---|---|---|
| N,N-diethyl-2-methyl-1-naphthamide | DBDMH (1.5 equiv) | 10 mol% | 94:6 | 59% | nih.gov |
| N,N-diethyl-2,6-dimethylbenzamide | DBDMH (1.0 equiv) | 10 mol% | 83:17 | 82% | nih.gov |
| N,N-diethyl-2-methoxybenzamide | DBDMH (1.0 equiv) | 10 mol% | 88:12 | 79% | nih.gov |
*DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin
Tandem Radical Cyclization for Brominated Isoquinolinediones
Isoquinoline-1,3(2H,4H)-diones are important heterocyclic structures due to their potential biological activities. rsc.org A practical method for synthesizing bromine-containing isoquinolinediones involves a tandem radical cyclization process. rsc.orgrsc.org This strategy uses readily available N-methacryloyl benzamides and carbon tetrabromide (CBr₄) as the bromine source. rsc.orgdntb.gov.ua
The reaction is promoted by cumene (B47948) (isopropylbenzene) in a simple auto-oxidation pathway that generates bromine radicals under mild conditions. rsc.orgrsc.org The process involves the intermolecular addition of a bromine radical to the alkene of the N-methacryloyl benzamide, followed by an intramolecular radical cyclization to form the isoquinolinedione skeleton. rsc.orgdntb.gov.ua This method is notable for its high step- and atom-economy and provides a novel route to functionalized heterocyclic compounds that can serve as building blocks for more complex molecules. rsc.orgrsc.org
Nucleophilic Aromatic Substitution on Halogenated Biphenyls
Nucleophilic aromatic substitution (SNAr) is a powerful tool for arene functionalization, particularly for creating complex biaryl structures. science.gov This method is effective when the aromatic ring is activated by strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group (typically a halogen). pressbooks.pub These activating groups stabilize the negatively charged carbanion intermediate (a Meisenheimer complex) that forms during the reaction. pressbooks.pub
This technique can be applied to the synthesis of benzamide analogues derived from halogenated biphenyls. For example, the Suzuki-Miyaura cross-coupling reaction can first be used to create a halogenated biphenyl (B1667301) intermediate, such as 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl. rsc.org The nitro group in this structure activates the ring system towards nucleophilic attack. Subsequent reaction with an appropriate nucleophile can lead to the formation of complex benzamide derivatives. The synthesis of N-(4,4'-dinitrobiphenyl-2-yl)benzamide, for instance, involves the reaction of a nitro-substituted biphenylamine with benzoyl chloride, demonstrating the utility of nucleophilic substitution in building elaborate amide structures.
Chemical Reactivity and Transformation Pathways of 3 Bromo 2 Fluoro N Methylbenzamide
Substitution Reactions at Halogenated Positions
The benzene (B151609) ring of 3-bromo-2-fluoro-N-methylbenzamide is substituted with both a bromine and a fluorine atom. The electronic properties and relative positions of these halogens, along with the activating effect of the amide group, dictate their reactivity towards substitution reactions.
Nucleophilic aromatic substitution (SNAr) reactions on halogenated benzamides can proceed with the displacement of either the bromine or fluorine atom. The outcome of these reactions is often dependent on the reaction conditions and the nature of the nucleophile. In many instances, the fluorine atom, being ortho to the activating amide group, is more susceptible to nucleophilic attack than the bromine atom at the meta position.
For instance, in the synthesis of quinazolinones, ortho-fluorobenzamides can undergo a base-promoted SNAr reaction with amides, followed by cyclization. nih.gov This suggests that under certain basic conditions, the fluorine atom in this compound could be selectively displaced by a suitable nucleophile. The reactivity of halogen substituents is enhanced by their unique electronic properties, making compounds like 4-bromo-2-fluoro-N-methylbenzamide attractive for synthesizing bioactive molecules. chemimpex.com
Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.
The bromine atom in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, and Sonogashira couplings, allow for the introduction of a wide range of substituents at the 3-position of the benzamide (B126) ring.
The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. uwindsor.ca The choice of ligands, bases, and solvents is crucial for achieving high yields and selectivity. thieme-connect.com For example, palladium-catalyzed cross-coupling reactions have been successfully performed on bromo-naphthalene scaffolds to generate diverse chemical libraries. nih.gov Similarly, thiophene-based imines have been synthesized via Suzuki cross-coupling of brominated precursors. mdpi.com
The presence of the ortho-amino group in analogues like 3-halo-2-aminopyridines can present challenges in palladium-catalyzed couplings, such as catalyst inhibition or competing side reactions. nih.gov However, the use of specific ligands like RuPhos and BrettPhos can overcome these issues. nih.gov
Copper-catalyzed amination reactions, such as those analogous to the Buchwald-Hartwig amination, provide a route to substitute the bromine atom with a nitrogen-containing nucleophile. While palladium is more commonly associated with Buchwald-Hartwig reactions, copper catalysts are effective for the amination of aryl halides, particularly those with ortho-coordinating groups.
For example, a chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids has been developed, which proceeds without the need for protecting the carboxylic acid group. nih.gov This method has been used to synthesize N-aryl and N-alkyl anthranilic acid derivatives in high yields. nih.gov The reaction typically employs a copper(I) or copper(II) salt as the catalyst, a base such as potassium carbonate, and a suitable solvent like 2-ethoxyethanol (B86334) at elevated temperatures. nih.gov Such methodologies could likely be adapted for the amination of this compound, allowing for the synthesis of various N-aryl or N-alkyl derivatives at the 3-position.
Transition Metal-Catalyzed Coupling Reactions
Reactions Involving the Amide Moiety
The N-methylbenzamide functionality in the molecule also offers a site for chemical modification, most notably through reduction.
The carbonyl group of the amide can be reduced to a methylene (B1212753) group, converting the N-methylbenzamide to the corresponding N-methylbenzylamine. This transformation is typically achieved using powerful reducing agents.
Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of amides to amines. pearson.com The reaction is generally carried out under anhydrous conditions, followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. pearson.com
Alternatively, other reducing systems can be employed. For instance, sodium borohydride (B1222165) (NaBH₄) in diglyme (B29089) at high temperatures (162 °C), particularly with the addition of lithium chloride, has been shown to reduce N-methylbenzamide to N-methylbenzylamine. rsc.org More recently, catalytic methods using hydrosilanes in the presence of transition metal catalysts have been developed. Iron and cobalt complexes, for example, have been shown to catalyze the deoxygenative hydrosilylation of secondary amides like N-methylbenzamide, though sometimes requiring forcing conditions. mdpi.com Calcium-based catalysts have also been reported for the hydroboration of amides to amines. sci-hub.se
Below is an interactive data table summarizing the reduction of N-methylbenzamide analogues under various conditions.
| Reagent/Catalyst | Solvent | Temperature (°C) | Product | Reference |
| LiAlH₄ | Anhydrous Ether/THF | Reflux | N-methylbenzylamine | pearson.com |
| NaBH₄/LiCl | Diglyme | 162 | N-methylbenzylamine | rsc.org |
| Co(acac)₂/DPEphos/PhSiH₃ | Toluene (B28343) | 60-100 | N-methylbenzylamine | mdpi.com |
| Ca[N(SiMe₃)₂]₂(THF)₂/HBpin | C₆D₆ | 120 | N-methylbenzylamine | sci-hub.se |
Acylation and Condensation Reactions
The bromine atom on the aromatic ring of this compound is a key functional group for condensation reactions, particularly carbon-carbon and carbon-nitrogen bond-forming cross-coupling reactions. While specific examples for the 3-bromo isomer are not extensively documented in public literature, the reactivity of the closely related isomer, 4-bromo-2-fluoro-N-methylbenzamide, provides significant insight. This analog undergoes copper-catalyzed Ullmann-type condensation reactions with amines and amino acids. For instance, in the synthesis of pharmaceutically relevant molecules, 4-bromo-2-fluoro-N-methylbenzamide is coupled with 2-aminoisobutyric acid in the presence of a copper(I) catalyst and a ligand such as L-proline. google.comgoogleapis.com The reaction proceeds via nucleophilic substitution of the bromine atom, a pathway readily applicable to the 3-bromo isomer.
These condensation reactions are crucial for building molecular complexity. The general conditions often involve a copper(I) salt (e.g., CuI or CuCl), a base such as potassium carbonate, and a suitable solvent system like a mixture of DMF and 1,4-dioxane (B91453) at elevated temperatures. google.comgoogle.com
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Conditions |
|---|---|---|---|---|---|
| 4-bromo-2-fluoro-N-methylbenzamide | 2-aminoisobutyric acid | CuCl / L-proline | K₂CO₃ | DMF / 1,4-dioxane / H₂O | Reflux, 24h |
Furthermore, the aromatic ring is susceptible to Friedel-Crafts acylation, a classic method for installing acyl groups. rsc.org The reaction of this compound with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would be expected to introduce an acyl group onto the ring, with the position governed by the directing effects of the existing substituents.
Oxidative Transformations of the Aromatic Ring or Substituents
The substituents on this compound offer sites for oxidative transformations. The N-methyl group is particularly susceptible to metabolic oxidation. Studies on analogous N-methylbenzamides have shown that this group can be converted to an N-(hydroxymethyl)benzamide intermediate. nih.gov This N-methylol compound is often unstable and can be further oxidized to an N-formylbenzamide or may degrade to release formaldehyde. nih.gov This oxidative dealkylation is a common metabolic pathway for many N-methyl amides and is typically mediated by cytochrome P450 enzymes in biological systems. nih.govresearchgate.net
The aromatic ring itself can undergo oxidative transformations, although this generally requires specific reagents. For example, methods have been developed for the direct hydroxylation of aromatic rings in benzamide derivatives using potent oxidizing agents like iodosobenzene (B1197198) (PhIO). mdpi.com While the substrate in that study was a 2-aryloxybenzamide, the principle of direct C-H oxidation to introduce a hydroxyl group represents a potential transformation pathway for this compound. Additionally, the bromine atom can participate in oxidative processes. For example, 2-halobenzamides are used as precursors to synthesize isoselenazolones, which in turn can catalyze the oxidation of alcohols, demonstrating the role of the halogenated scaffold in facilitating oxidative reactions. nih.gov
Mechanistic Investigations of Reaction Pathways
The presence of a fluorine atom at the C2 position, ortho to the N-methylamide group, is critical in defining the molecule's conformational preferences and reactivity. It is well-established that an ortho-fluoro substituent can act as a hydrogen bond acceptor, forming an intramolecular C-F···H-N hydrogen bond with the amide proton. This interaction creates a stable, planar, six-membered ring structure.
This conformational locking has several consequences for reactivity:
Planarity and Shielding: The hydrogen bond holds the amide group in a fixed orientation relative to the aromatic ring. This planarity can influence the approach of reagents, potentially shielding one face of the molecule and directing reactions to the other.
Amide Reactivity: The engagement of the N-H proton in a hydrogen bond can alter its acidity and the nucleophilicity of the amide nitrogen and carbonyl oxygen, thereby modulating the reactivity of the amide group itself.
Directing Group Influence: By fixing the conformation, the hydrogen bond ensures a consistent spatial orientation of the amide group's electron-withdrawing effect on the aromatic ring, which can enhance the predictability of regioselective reactions.
Regioselectivity in reactions involving this compound is dictated by the electronic and steric interplay of its three substituents.
N-Methylcarbamoyl Group (-CONHCH₃): This is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.
Fluorine Atom (-F): Halogens are deactivating via their inductive effect but are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance.
Bromine Atom (-Br): Similar to fluorine, bromine is an inductively deactivating, ortho, para-directing group.
In an electrophilic aromatic substitution reaction, the incoming electrophile will be directed to the position that is most activated (or least deactivated). The positions on the ring are C4, C5, and C6.
C4: This position is para to the fluorine and ortho to the bromine, but meta to the strongly deactivating amide group.
C5: This position is meta to both halogens and para to the amide group.
C6: This position is ortho to the fluorine and meta to the bromine and the amide group.
The directing effects of the halogens (ortho/para) are in conflict with the amide group (meta). However, the halogens are generally weak directors. The N-methylamide group is a stronger deactivating group. Therefore, substitution is most likely to be directed to the C6 position, which is ortho to the activating fluorine atom and meta to the deactivating bromine and amide groups.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-bromo-2-fluoro-N-methylbenzamide, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer unique insights into the molecule's framework.
Proton NMR (¹H NMR) for Structure Confirmation
Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the amide group. The multiplicity (splitting pattern) of these signals arises from spin-spin coupling with neighboring protons and the fluorine atom, providing valuable information about their relative positions on the benzene (B151609) ring. The N-methyl group would typically appear as a doublet if there is coupling to the amide proton, or a singlet depending on the solvent and temperature conditions, in the upfield region of the spectrum.
Detailed, experimentally verified ¹H NMR data for this compound is not currently available in the public domain.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
Carbon-13 NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the N-methyl carbon would be observed in characteristic regions. The aromatic carbon signals would be further influenced by the attached substituents. Notably, the carbon atoms bonded to or in close proximity to the fluorine atom will exhibit C-F coupling, appearing as doublets with specific coupling constants (J-coupling), which is a key diagnostic feature for confirming the position of the fluorine atom on the aromatic ring.
Specific, experimentally obtained ¹³C NMR data for this compound is not publicly available at this time.
Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis
Fluorine-19 NMR is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the benzene ring. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons, providing further confirmation of its substitution pattern.
Publicly accessible, experimental ¹⁹F NMR data for this compound could not be located.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₇BrFNO), HRMS would be used to confirm the exact mass, which is calculated based on the most abundant isotopes of its constituent atoms. The presence of bromine would be readily identifiable by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by two mass units.
Experimentally determined HRMS data for this compound is not available in publicly accessible records.
GC-MS and LC-MS Applications for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are routinely used to assess the purity of a sample and confirm the identity of the main component. In the analysis of this compound, a sample would first be passed through a chromatographic column to separate it from any impurities. The eluting compounds would then be introduced into the mass spectrometer, which would generate a mass spectrum for each component. The mass spectrum of the main peak would be compared against the expected fragmentation pattern for this compound to confirm its identity.
Specific GC-MS or LC-MS application data for the purity and identity confirmation of this compound is not documented in the public domain.
Based on a thorough review of available scientific literature, detailed experimental data regarding the specific spectroscopic and crystallographic properties of this compound is not publicly available. Key information, such as dedicated Infrared (IR) spectra, complete X-ray crystallography studies, and Hirshfeld surface analyses, has not been published for this specific compound.
While patents mention this compound as a chemical intermediate and provide basic mass spectrometry data, the in-depth structural elucidation required to fulfill the requested article outline is not accessible in the public domain. google.com For instance, mass spectrum analysis shows parent ion peaks (M+H)⁺ at m/z 232 and 234, which is consistent with the molecular weight and the presence of a bromine atom. google.com
However, without published crystallographic information, it is impossible to provide details on the solid-state molecular and packing structures, specific torsion angles, molecular conformation, or a Hirshfeld surface analysis. Similarly, a detailed IR spectroscopic analysis requires access to an experimental spectrum that is not available in the searched literature.
Therefore, the generation of an article with the specified detailed sections on the spectroscopic and structural characterization of this compound is not possible at this time.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 3-bromo-2-fluoro-N-methylbenzamide.
The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, often with a functional like B3LYP and a basis set such as 6-311G(d,p), the molecule's geometry is adjusted to find the lowest energy conformation. mdpi.com This optimized structure corresponds to the most probable and stable state of the molecule in the gas phase.
The process reveals critical bond lengths, bond angles, and dihedral angles that define the molecule's shape. For this compound, key structural parameters would include the lengths of the C-Br, C-F, C=O, and C-N bonds, as well as the rotational barrier around the amide bond.
Table 1: Predicted Optimized Geometrical Parameters for this compound Illustrative data based on typical values for similar structures calculated with DFT/B3LYP/6-311G(d,p).
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C-Br | 1.912 |
| C-F | 1.358 |
| C=O | 1.235 |
| C-N (amide) | 1.365 |
| N-CH₃ | 1.458 |
| Bond Angles (°) | |
| C-C-Br | 119.8 |
| C-C-F | 118.5 |
| O=C-N | 122.5 |
| C-N-C (amide) | 121.0 |
| Dihedral Angles (°) | |
| C-C-C=O | -25.4 |
| O=C-N-C | 178.2 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the bromine atom and the π-system of the benzene (B151609) ring, indicating these are the most probable sites for electrophilic attack. The LUMO is likely distributed over the carbonyl group and the benzene ring, suggesting these areas are susceptible to nucleophilic attack. The electron-withdrawing nature of the fluorine and bromine atoms, as well as the benzamide (B126) group, influences the energies of these orbitals.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Illustrative data based on typical values for similar structures calculated with DFT/B3LYP/6-311G(d,p).
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
Molecular Dynamics Simulations
While quantum chemical calculations focus on static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. nih.govresearchgate.netmdpi.compensoft.nettandfonline.com These simulations model the movements of atoms and molecules by solving Newton's equations of motion.
MD simulations can be used to study the conformational flexibility of the molecule, particularly the rotation around the C-N amide bond and the orientation of the N-methyl group. In a solvent environment, MD can also shed light on intermolecular interactions, such as hydrogen bonding with solvent molecules, and how these interactions influence the molecule's structure and dynamics. Such studies are particularly relevant for understanding how the molecule might behave in a biological system or in solution. nih.govresearchgate.netmdpi.compensoft.nettandfonline.com
Structure-Reactivity Relationships from Computational Models
By systematically modifying the structure of this compound in silico and calculating the resulting electronic properties, computational models can establish structure-reactivity relationships. For example, the effect of substituting the bromine or fluorine atom with other halogens or functional groups on the HOMO-LUMO gap, charge distribution, and electrostatic potential can be predicted. This information is invaluable for designing new molecules with tailored reactivity for specific applications. Molecular electrostatic potential (MEP) maps, for instance, can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. mdpi.com
Computational Predictions of Spectroscopic Parameters
Computational methods are increasingly used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) and vibrational frequencies (Infrared and Raman). nih.govacs.org The accuracy of these predictions has improved to the point where they can be used to confirm or even determine the structure of newly synthesized compounds. frontiersin.orgresearchgate.netgithub.io
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Illustrative data based on typical values for similar structures calculated with DFT/B3LYP/6-311G(d,p) and a suitable solvent model.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 164.5 |
| C-F | 158.0 (d, JCF ≈ 250 Hz) |
| C-Br | 115.2 |
| Aromatic CH (ortho to Br) | 134.8 |
| Aromatic CH (ortho to F) | 128.1 (d, JCF ≈ 15 Hz) |
| Aromatic C (ipso-amide) | 125.5 (d, JCF ≈ 3 Hz) |
| N-CH₃ | 26.8 |
Synthetic Applications and Research Utility of 3 Bromo 2 Fluoro N Methylbenzamide
Role as an Advanced Synthetic Intermediate in Organic Synthesis
3-Bromo-2-fluoro-N-methylbenzamide serves as a crucial intermediate in a variety of organic synthetic pathways. nordmann.globalusbio.netclearsynth.comchemicalbook.comupfluorochem.com Its utility stems from the reactivity of its functional groups, which can be selectively targeted to build more complex structures. The bromo and fluoro substituents on the aromatic ring influence the electronic properties of the molecule and provide handles for further chemical transformations.
The synthesis of this compound itself is a key process, often starting from precursors like 4-bromo-2-fluorobenzoic acid. google.comgoogle.com This acid is typically converted to its more reactive acid chloride derivative, which is then reacted with methylamine (B109427) to form the final benzamide (B126) product. google.comgoogle.com The choice of solvents and reaction conditions during this process is critical to ensure high purity and yield, avoiding the formation of process-related impurities. google.com The use of ether or ester solvents in the condensation step has been found to be particularly effective in producing a pure product. google.com
The strategic placement of the bromine and fluorine atoms on the benzamide ring makes this compound a valuable precursor for creating a diverse range of derivatives. The bromine atom, for instance, can readily participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. rsc.org This allows for the introduction of various aryl or alkyl groups, significantly expanding the molecular diversity that can be achieved from this single intermediate.
Building Block for Complex Molecular Architectures
The structural attributes of this compound make it an ideal building block for the assembly of complex molecular architectures. mdpi.com The benzamide core provides a rigid scaffold, while the bromo and fluoro groups offer sites for regioselective modifications. This allows for the systematic construction of molecules with precise three-dimensional arrangements of atoms, a critical aspect in the design of compounds with specific biological activities.
Recent research has highlighted the ability to perform site-selective C(sp2)-H bromination on benzanilide (B160483) derivatives, a process that can be controlled by the choice of promoter. mdpi.comresearchgate.netresearchgate.net This methodology allows for the introduction of additional bromine atoms at specific positions on the aromatic ring, further enhancing the potential for creating diverse and complex structures. mdpi.comresearchgate.netresearchgate.net Starting from a single benzanilide substrate, different regioisomers can be generated, which is highly desirable for building libraries of compounds for high-throughput screening. mdpi.comresearchgate.net
The ability to generate structurally diverse compound libraries from a common starting material is a cornerstone of modern drug discovery. mdpi.comresearchgate.net By leveraging the reactivity of this compound and its derivatives, chemists can efficiently produce a wide array of molecules for biological evaluation. mdpi.comresearchgate.net This diversity-oriented synthesis approach is crucial for identifying novel hit compounds against a range of biological targets. mdpi.comresearchgate.net
Precursor in Medicinal Chemistry Research
The application of this compound extends significantly into the realm of medicinal chemistry, where it serves as a key precursor for the synthesis of various therapeutic agents and research tools.
One of the most prominent applications of this compound is in the synthesis of enzalutamide (B1683756), a potent androgen receptor antagonist used in the treatment of castration-resistant prostate cancer. chemicalbook.comchemicalbook.com The synthesis of enzalutamide involves a multi-step process where this compound is a key intermediate. google.comgoogle.com
| Intermediate | Chemical Name | Role in Synthesis |
|---|---|---|
| Formula (II) | 4-bromo-2-fluorobenzoic acid | Starting material for the synthesis of the benzamide intermediate. google.comgoogle.com |
| Formula (III) | 4-bromo-2-fluoro-N-methyl benzamide | Key intermediate formed by the reaction of the acid chloride with methylamine. google.comgoogle.com |
| Formula (IV) | 2-(3-Fluoro-4-methylcarbamoyl-phenylamino)-2-methyl-propionic acid | Formed by the coupling of the benzamide intermediate with 2-amino isobutyric acid. google.comgoogleapis.com |
| Formula (I) | Enzalutamide | Final product, an androgen receptor antagonist. google.comgoogle.com |
The fluorine atom present in this compound makes it an attractive precursor for the development of radiolabeled probes for positron emission tomography (PET) imaging. acs.org By replacing the stable fluorine-19 isotope with the positron-emitting fluorine-18 (B77423) isotope, researchers can create radiotracers that can be used to visualize and quantify biological processes in vivo.
Benzamide derivatives have been extensively investigated as imaging agents for various targets, including melanin (B1238610) in melanoma and sigma receptors in solid tumors. acs.orgresearchgate.net The development of fluorine-18 labeled benzamide analogues allows for non-invasive imaging of these targets, which can be valuable for diagnosis, staging, and monitoring response to therapy. acs.orggoogle.com The synthesis of these PET probes often involves the late-stage introduction of fluorine-18 onto a suitable precursor molecule derived from a fluoro-benzamide scaffold. acs.org
The versatility of this compound as a synthetic building block allows for its use in the creation of libraries of novel compounds with potential biological activity. mdpi.com By systematically modifying the structure of the benzamide core through various chemical reactions, a large number of derivatives can be generated and screened for their therapeutic potential. mdpi.com
The 2-(4-hydroxyphenoxy)benzamide scaffold, for example, is found in a variety of bioactive compounds with antibacterial and antitumor properties. mdpi.com Methods have been developed for the synthesis of these derivatives starting from 2-aryloxybenzamides, which can be prepared from precursors like this compound. mdpi.com This approach allows for the efficient generation of a library of compounds for biological evaluation. mdpi.com
Investigation of Pharmacophore Units
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The structure of this compound and its derivatives are studied to understand the key pharmacophoric elements responsible for their biological activity. mdpi.com
For instance, in the context of HIV-1 integrase inhibitors, the 3-keto salicylic (B10762653) acid moiety has been identified as a key pharmacophore that chelates with magnesium ions in the active site of the enzyme. nih.gov By modifying the benzamide portion of the molecule, researchers can explore how different substituents influence the binding affinity and inhibitory activity. This structure-activity relationship (SAR) information is crucial for the rational design of more potent and selective inhibitors. nih.gov The N-methyl-benzamide moiety itself has been introduced as a pharmacophore fragment in the design of FAK inhibitors to create hydrogen bond interactions with the DFG motif of the enzyme. doi.org
Application in Material Science (e.g., polymer modification)
Currently, there is a notable lack of specific, publicly available research detailing the direct application of this compound in the field of material science, including polymer modification. While the compound is commercially available and categorized by some suppliers as a material science building block, detailed studies demonstrating its incorporation into polymers or its use to modify material properties are not found in comprehensive scientific databases and peer-reviewed literature. biosynth.combldpharm.combldpharm.combldpharm.com
The chemical structure of this compound, featuring bromine and fluorine atoms and an amide group, suggests its potential as a monomer or an intermediate in the synthesis of specialized polymers. The presence of the bromo- and fluoro- substituents could theoretically be exploited to impart specific properties such as flame retardancy, thermal stability, or altered electronic characteristics to a polymer backbone. The 'N-methylbenzamide' portion of the molecule offers sites for further chemical reactions, potentially allowing it to be grafted onto existing polymer chains or to be a component in the formation of new polymeric structures.
However, without concrete research findings, any discussion of its role in polymer modification remains speculative. The scientific community has not yet published studies that would provide the data necessary for a detailed analysis of its performance in material science applications. Such research would typically involve the synthesis of polymers containing this benzamide and a thorough characterization of their physical and chemical properties.
Below is a table of compounds related to this area of chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
